7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a complex organic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, thiadiazole derivatives, and chromeno-pyrrole frameworks. Common synthetic methods could involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Cyclization: reactions to form the chromeno-pyrrole core.
Sulfur-based reactions: to attach the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
“7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro groups to amines.
Substitution: Halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Including dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given its unique structural features.
Medicine
Medically, it could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluorinated aromatic compounds: Known for their stability and potential biological activity.
Thiadiazole derivatives: Often explored for their antimicrobial and anticancer properties.
Chromeno-pyrrole frameworks: Investigated for their diverse biological activities.
Uniqueness
What sets “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” apart is its unique combination of these functional groups, which might confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18FN3O3S2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
7-fluoro-1-(4-methylsulfanylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18FN3O3S2/c1-3-4-17-25-26-23(32-17)27-19(12-5-8-14(31-2)9-6-12)18-20(28)15-11-13(24)7-10-16(15)30-21(18)22(27)29/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
BQDKXUYGQREBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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